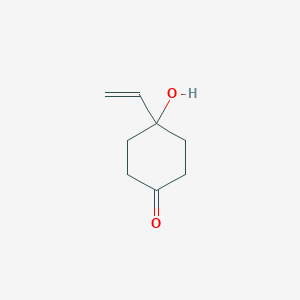
N,N-diethyl-1,1,1-trifluoromethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N,N-diethyl-1,1,1-trifluoromethanesulfonamide” is a chemical compound with the molecular formula C5H10F3NO2S . It has a molecular weight of 205.199 .
Molecular Structure Analysis
The molecular structure of “N,N-diethyl-1,1,1-trifluoromethanesulfonamide” is represented by the formula C5H10F3NO2S . The InChI representation of the molecule isInChI=1S/C5H10F3NO2S/c1-3-9(4-2)12(10,11)5(6,7)8/h3-4H2,1-2H3 . Physical And Chemical Properties Analysis
The physical and chemical properties of “N,N-diethyl-1,1,1-trifluoromethanesulfonamide” are not fully detailed in the search results. The molecular weight is 205.199 , and the molecular formula is C5H10F3NO2S .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
Trifluoromethanesulfonamides (triflamides) have made a substantial impact in medicinal chemistry. Researchers have harnessed their high acidity and lipophilicity to design drugs and prodrugs. The triflamide group serves as a key structural motif in various pharmaceutical compounds. These derivatives exhibit promising biological activity, making them valuable candidates for drug discovery and development .
Catalysis and Electrophilic Reactions
Triflamides act as powerful electrophiles in a wide range of reactions. Their unique reactivity stems from their strong NH-acidic character. Researchers have employed them as catalysts and additives in synthetic transformations. Their ability to activate substrates and facilitate bond-forming processes has led to innovative applications in organic synthesis .
Hydrophobic Solvent in Lithium-Sulfur Batteries
Trifluoromethanesulfonamide derivatives serve as relatively hydrophobic solvents in lithium-sulfur batteries. Their compatibility with lithium-ion systems and stability under battery conditions make them attractive alternatives to traditional solvents. Researchers explore their potential to enhance battery performance and safety .
Water-Tolerant Lewis Acid Catalysts
Triflamides exhibit Lewis acid behavior, making them effective catalysts in various reactions. Their water tolerance allows for reactions in aqueous environments, which is advantageous for green chemistry. Researchers have utilized triflamides to promote transformations such as Friedel-Crafts reactions and Diels-Alder reactions .
High-Purity N,N-Dialkyl-Trifluoromethanesulfonamide Synthesis
The synthesis of N,N-dialkyl-trifluoromethanesulfonamides, including N,N-diethyl-trifluoromethanesulfonamide, has practical applications. These compounds are hydrolytically stable and can form solid-electrolyte interphase (SEI) layers in lithium-ion batteries. Such SEI layers enhance battery performance and safety .
Transforming Reactivity in Organic Substrates
Trifluoromethanesulfonamides act as substituents that transform reactivity in organic substrates. Their presence can alter the behavior of neighboring functional groups, leading to novel synthetic pathways. Researchers continue to explore their impact on reactivity and selectivity in various chemical contexts .
Safety and Hazards
Wirkmechanismus
Target of Action
It is primarily used as a reagent in organic synthesis reactions, particularly in the synthesis of fluorinated compounds .
Mode of Action
As a reagent, it likely interacts with other molecules to facilitate the formation of new chemical bonds, contributing to the synthesis of fluorinated compounds .
Biochemical Pathways
As a reagent in organic synthesis, it likely influences the pathways related to the synthesis of fluorinated compounds .
Result of Action
As a reagent, its primary effect would be the facilitation of chemical reactions, leading to the synthesis of fluorinated compounds .
Eigenschaften
IUPAC Name |
N,N-diethyl-1,1,1-trifluoromethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3NO2S/c1-3-9(4-2)12(10,11)5(6,7)8/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNGTCLXUUOMAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701044478 |
Source


|
| Record name | N,N-Diethyl-1,1,1-trifluoromethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701044478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-trifluoromethanesulfonamide | |
CAS RN |
357-39-1 |
Source


|
| Record name | N,N-Diethyl-1,1,1-trifluoromethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701044478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

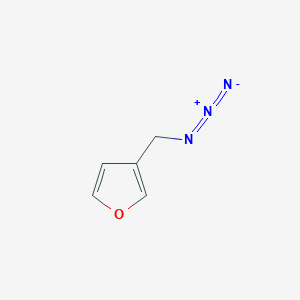

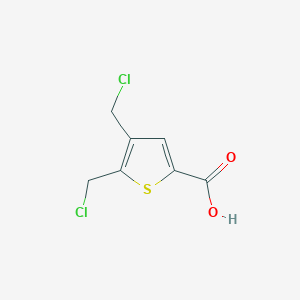
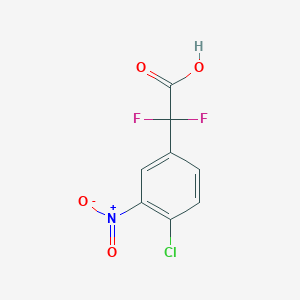

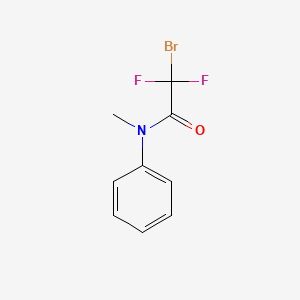

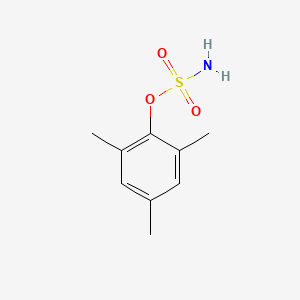
![3-[(tert-butyldimethylsilyl)oxy]propanoic acid](/img/structure/B6611916.png)
![tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate](/img/structure/B6611922.png)
![1-(2-Naphthalenylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6611938.png)

![2-[(1H-1,2,4-triazol-1-yl)methyl]morpholine](/img/structure/B6611948.png)
